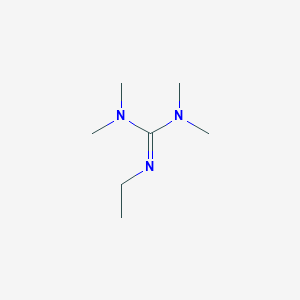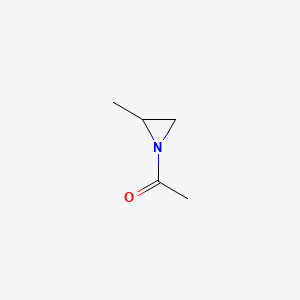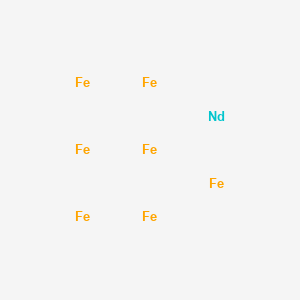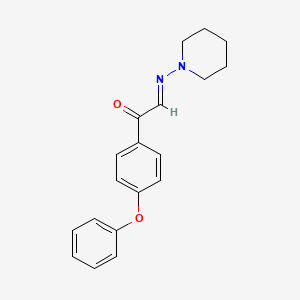
2-Ethyl-1,1,3,3-tetramethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,1,3,3-tetramethylguanidine is an organic compound with the molecular formula C7H17N3. It is a derivative of guanidine, characterized by the presence of ethyl and tetramethyl groups attached to the guanidine core. This compound is known for its strong basicity and is widely used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,1,3,3-tetramethylguanidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with ethylamine, followed by cyclization with cyanamide. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-Ethyl-1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-Ethyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethyl-1,1,3,3-tetramethylguanidine involves its strong basicity, which allows it to act as a proton acceptor in various chemical reactions. The compound can deprotonate weak acids, facilitating the formation of new chemical bonds. Its molecular targets include acidic protons in organic molecules, and it can participate in a variety of pathways, including nucleophilic substitution and elimination reactions.
類似化合物との比較
1,1,3,3-Tetramethylguanidine: A strong base used in similar applications but lacks the ethyl group.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative with a tert-butyl group, offering different steric properties.
N,N,N’,N’-Tetramethylguanidine: A related compound with similar basicity but different structural features.
Uniqueness: 2-Ethyl-1,1,3,3-tetramethylguanidine is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other guanidine derivatives may not be as effective.
特性
CAS番号 |
13439-88-8 |
|---|---|
分子式 |
C7H17N3 |
分子量 |
143.23 g/mol |
IUPAC名 |
2-ethyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C7H17N3/c1-6-8-7(9(2)3)10(4)5/h6H2,1-5H3 |
InChIキー |
LJNQGWIMQCKPSH-UHFFFAOYSA-N |
正規SMILES |
CCN=C(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)


![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)





